Tofimilast

Description

This compound has been used in trials studying the treatment of Asthma and Pulmonary Disease, Chronic Obstructive.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

inhibits eosinophil phosphodiesterase; structure in first source

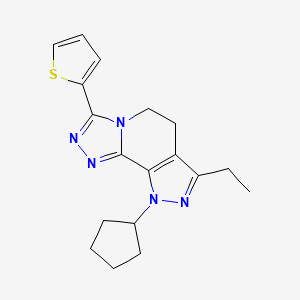

Structure

2D Structure

3D Structure

Properties

CAS No. |

185954-27-2 |

|---|---|

Molecular Formula |

C18H21N5S |

Molecular Weight |

339.5 g/mol |

IUPAC Name |

12-cyclopentyl-10-ethyl-5-thiophen-2-yl-3,4,6,11,12-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,10-tetraene |

InChI |

InChI=1S/C18H21N5S/c1-2-14-13-9-10-22-17(15-8-5-11-24-15)19-20-18(22)16(13)23(21-14)12-6-3-4-7-12/h5,8,11-12H,2-4,6-7,9-10H2,1H3 |

InChI Key |

DHCOPPHTVOXDKU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C2=C1CCN3C2=NN=C3C4=CC=CS4)C5CCCC5 |

Appearance |

Solid powder |

Other CAS No. |

185954-27-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

9-cyclopentyl-5,6-dihydro-7-ethyl-3-(thien-2-yl)-9H-pyrazolo(3,4-c)-1,2,4-triazolo(4,3-a)pyridine tofimilast |

Origin of Product |

United States |

Foundational & Exploratory

Tofimilast: A Technical Guide to a Selective Phosphodiesterase-4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tofimilast (CP-325,366) is a selective phosphodiesterase-4 (PDE4) inhibitor that was investigated as an inhaled treatment for chronic obstructive pulmonary disease (COPD) and asthma. As a member of the PDE4 inhibitor class, its mechanism of action centers on the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, a key secondary messenger in inflammatory cells. By preventing the degradation of cAMP, this compound was designed to suppress the inflammatory processes that are central to the pathophysiology of obstructive airway diseases. Despite its rational therapeutic target, the clinical development of this compound was discontinued after Phase II trials due to a failure to demonstrate sufficient efficacy. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, available preclinical and clinical data, and the experimental methodologies relevant to its evaluation. Due to the limited publicly available data on this compound, information from other well-characterized PDE4 inhibitors is included for illustrative and comparative purposes.

Introduction to this compound and PDE4 Inhibition

Phosphodiesterase-4 (PDE4) is a superfamily of enzymes primarily responsible for the hydrolysis of cAMP in immune and inflammatory cells, including neutrophils, eosinophils, macrophages, and T-cells.[1] The inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA).[2][3] This activation initiates a signaling cascade that results in the phosphorylation of the cAMP response element-binding protein (CREB), leading to the transcriptional regulation of various genes. The ultimate effect is a broad anti-inflammatory response, characterized by the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory signals.[4][5]

This compound was developed as a selective inhibitor of PDE4 for inhaled delivery, a strategy aimed at maximizing local efficacy in the lungs while minimizing the systemic side effects, such as nausea and emesis, that have limited the therapeutic window of orally administered PDE4 inhibitors.[4]

Mechanism of Action: The PDE4 Signaling Pathway

The anti-inflammatory effects of this compound are mediated through the PDE4 signaling pathway. Inhibition of PDE4 elevates intracellular cAMP levels, which has several downstream consequences in key inflammatory cells.

Quantitative Data

Comprehensive quantitative data for this compound is limited in the public domain. The tables below summarize the available information and provide comparative data from other relevant PDE4 inhibitors.

Table 1: In Vitro Potency and Selectivity of PDE4 Inhibitors

| Compound | Target | IC50 | Selectivity | Reference |

| This compound | PDE4 | 1.6 nM | Data not available | [6] |

| Roflumilast | PDE4B | 0.84 nM | ~1.2-fold for PDE4B vs PDE4D | [7] |

| PDE4D | 0.68 nM | [7] | ||

| GSK256066 | PDE4B | 3.2 pM | >380,000-fold vs PDE1/2/3/5/6 | [8] |

| Tanimilast (CHF6001) | PDE4 | Sub-nanomolar | >20,000-fold vs other PDEs | [9] |

Table 2: Preclinical Efficacy of Inhaled PDE4 Inhibitors

| Compound | Animal Model | Endpoint | Efficacy (ED50) | Reference |

| This compound | Data not available | Data not available | Data not available | |

| GSK256066 | Rat (LPS-induced) | Pulmonary Neutrophilia | 1 µg/kg | [10] |

| Rat (Ovalbumin-induced) | Pulmonary Eosinophilia | 0.4 µg/kg | [10] | |

| Tanimilast (CHF6001) | Rat (LPS-induced) | Pulmonary Neutrophilia | 0.205 µmoles/kg | [9] |

Table 3: Clinical Efficacy and Safety of PDE4 Inhibitors

| Compound | Study Population | Key Efficacy Outcome | Key Safety Findings | Reference |

| This compound | Asthma, COPD | Failed to demonstrate efficacy in Phase II trials | Data not available | [4] |

| Roflumilast (oral) | Severe COPD | Improved pre- and post-bronchodilator FEV1; Reduced exacerbation rate by 17% | Diarrhea, weight loss, nausea, headache | [11] |

| Tanimilast (inhaled) | COPD | Reduced inflammatory markers in sputum | Well-tolerated with low systemic side effects | [12] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. The following sections describe representative methodologies for key experiments in the development of a PDE4 inhibitor.

PDE4 Enzyme Inhibition Assay (Representative Protocol)

This assay determines the in vitro potency of a compound to inhibit the enzymatic activity of PDE4.

Objective: To determine the IC50 value of a test compound against recombinant human PDE4 isoforms.

Materials:

-

Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.

-

cAMP substrate.

-

Assay buffer (e.g., Tris-HCl, MgCl2, BSA).

-

Test compound (e.g., this compound) serially diluted in DMSO.

-

Detection system (e.g., fluorescence polarization, luminescence-based).

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

-

In a microplate, add the test compound dilutions, recombinant PDE4 enzyme, and assay buffer.

-

Initiate the enzymatic reaction by adding the cAMP substrate.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction and add the detection reagents.

-

Measure the signal (e.g., fluorescence polarization or luminescence) using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to controls (no inhibitor and no enzyme).

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell-Based cAMP Measurement Assay (Representative Protocol)

This assay measures the ability of a compound to increase intracellular cAMP levels in a relevant cell type.

Objective: To assess the functional activity of a test compound in a cellular context.

Materials:

-

A relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a human bronchial epithelial cell line).

-

Cell culture medium and supplements.

-

A cell stimulant (e.g., forskolin or an appropriate GPCR agonist).

-

Test compound (e.g., this compound).

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell lysis buffer.

Procedure:

-

Seed the cells in a microplate and culture overnight.

-

Pre-incubate the cells with serial dilutions of the test compound for a defined period.

-

Stimulate the cells with a submaximal concentration of a cAMP-inducing agent (e.g., forskolin).

-

Incubate for a short period to allow for cAMP accumulation.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Calculate the fold-increase in cAMP levels relative to the stimulated control without the inhibitor.

-

Determine the EC50 value for the compound's effect on cAMP accumulation.

Visualizations of Workflows and Relationships

Preclinical Development Workflow for an Inhaled PDE4 Inhibitor

Conclusion

This compound exemplifies a targeted therapeutic approach for inflammatory airway diseases by selectively inhibiting PDE4. While its clinical development was halted due to insufficient efficacy, the scientific rationale behind its mechanism of action remains a cornerstone in the ongoing development of anti-inflammatory drugs for respiratory conditions. This technical guide, by consolidating the available information on this compound and contextualizing it with data from other PDE4 inhibitors, serves as a valuable resource for researchers and professionals in the field of drug development. The challenges encountered during the development of this compound underscore the complexities of translating in vitro potency into clinical benefit, a critical consideration for future drug discovery efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Reduction in sputum neutrophil and eosinophil numbers by the PDE4 inhibitor roflumilast in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDE4 inhibition drives resolution of neutrophilic inflammation by inducing apoptosis in a PKA-PI3K/Akt-dependent and NF-kappaB-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ccjm.org [ccjm.org]

- 12. iris.univr.it [iris.univr.it]

An In-depth Technical Guide to Tofimilast: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Tofimilast (developmental code name CP-325366) is a selective phosphodiesterase 4 (PDE4) inhibitor that was investigated for the treatment of inflammatory airway diseases, primarily asthma and chronic obstructive pulmonary disease (COPD). Although its development was discontinued after Phase II clinical trials due to modest efficacy, the study of its chemical characteristics and mechanism of action provides valuable insights into the landscape of PDE4 inhibitor drug design.

Chemical Identity and Structure

This compound is classified as a triazolopyridine derivative. Its core structure is a 9-cyclopentyl-7-ethyl-3-(2-thienyl)-5,6-dihydro-9H-pyrazolo[3,4-c][1][2][3]triazolo[4,3-a]pyridine.

| Identifier | Value |

| IUPAC Name | 12-cyclopentyl-10-ethyl-5-thiophen-2-yl-3,4,6,11,12-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,10-tetraene |

| CAS Number | 185954-27-2 |

| Molecular Formula | C18H21N5S |

| Synonyms | CP-325366, CP-325,366 |

| ChEMBL ID | CHEMBL217899 |

| PubChem CID | 9896267 |

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Weight | 339.5 g/mol | PubChem |

| XLogP3 | 2.8 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 76.8 Ų | PubChem |

| Monoisotopic Mass | 339.15176686 Da | PubChem |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively inhibiting phosphodiesterase 4 (PDE4), a crucial enzyme in the inflammatory cascade. PDE4 is responsible for the hydrolysis and inactivation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.

The Signaling Cascade:

-

Inflammatory Stimulus: Pro-inflammatory signals activate G-protein coupled receptors (GPCRs) on the surface of immune cells (e.g., T-cells, neutrophils, macrophages).

-

Adenylyl Cyclase Activation: This activation stimulates adenylyl cyclase (AC) to convert adenosine triphosphate (ATP) into cAMP.

-

PDE4 Hydrolysis: PDE4 enzymes rapidly break down cAMP into its inactive form, 5'-AMP, thus dampening the anti-inflammatory signal.

-

This compound Inhibition: this compound specifically binds to and inhibits PDE4, preventing the degradation of cAMP.

-

cAMP Accumulation: The inhibition of PDE4 leads to an accumulation of intracellular cAMP.

-

PKA Activation & Downstream Effects: Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This cascade ultimately leads to the suppression of inflammatory cell activity, including the reduced release of pro-inflammatory mediators like cytokines and chemokines.[4][5]

The inhibition of PDE4 is a validated strategy for treating inflammatory conditions.[6][7] this compound specifically targets PDE4 isoenzymes A, B, and D. While PDE4B inhibition is linked to anti-inflammatory effects, PDE4D inhibition is often associated with emesis, a common side effect of this drug class.[4][6]

Experimental Protocols

Characterizing the activity of a PDE4 inhibitor like this compound involves a series of in vitro and cell-based assays. Below are detailed methodologies for two key experiments.

This experiment directly measures the ability of a compound to inhibit the enzymatic activity of a purified PDE4 isoform. A common method is the Fluorescence Polarization (FP) assay.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound against recombinant human PDE4B.

Materials:

-

Assay Buffer (e.g., Tris-HCl, MgCl2, DTT).

-

This compound (or other test compounds) serially diluted in DMSO.

-

A known PDE4 inhibitor (e.g., Roflumilast or Rolipram) as a positive control.

-

96-well or 384-well black plates.

-

A microplate reader capable of measuring fluorescence polarization.

Methodology:

-

Reagent Preparation: Prepare a "Complete Assay Buffer" by adding DTT to the base buffer. Dilute the PDE4B enzyme and FAM-cAMP substrate to their final working concentrations in the Complete Assay Buffer.

-

Compound Plating: Dispense 5 µL of serially diluted this compound into the "Test Inhibitor" wells of the microplate. Add 5 µL of DMSO-containing buffer to "Positive Control" (enzyme, no inhibitor) and "Blank" (no enzyme) wells.

-

Enzyme Addition: Add 40 µL of the diluted PDE4B enzyme solution to the "Test Inhibitor" and "Positive Control" wells. Add buffer to the "Blank" wells.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of the FAM-cAMP solution to all wells except the "Blank".

-

Incubation: Incubate the plate at room temperature for 1 hour to allow the enzyme to hydrolyze the FAM-cAMP.

-

Detection: Stop the reaction and develop the signal by adding 100 µL of the Binding Agent solution to all wells. This agent binds to the hydrolyzed 5'-AMP-FAM, causing a significant increase in fluorescence polarization.

-

Measurement: Incubate for 30 minutes at room temperature with gentle agitation. Read the fluorescence polarization on a microplate reader (e.g., λex = 470 nm, λem = 528 nm).[9]

-

Data Analysis: Subtract the "Blank" values from all other readings. Calculate the percent inhibition for each concentration of this compound relative to the "Positive Control". Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

This experiment measures the functional consequence of PDE4 inhibition—the accumulation of cAMP within living cells.

Objective: To quantify the increase in intracellular cAMP levels in a relevant cell line (e.g., HEK293 or human airway smooth muscle cells) following treatment with this compound.

Materials:

-

HEK293 cells (or another suitable cell line).

-

Cell culture medium and supplements.

-

This compound (or other test compounds).

-

Adenylyl cyclase activator (e.g., Forskolin or Isoproterenol) to stimulate baseline cAMP production.[3]

-

A commercial cAMP detection kit (e.g., HTRF, FRET, or bioluminescence-based assays like cAMP-Glo™).[1][2]

-

Cell lysis buffer (often included in the kit).

-

White, opaque 96-well plates suitable for luminescence.

-

A microplate reader capable of detecting the kit's signal (e.g., luminescence or time-resolved fluorescence).

Methodology:

-

Cell Plating: Seed HEK293 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.

-

Compound Treatment: Remove the culture medium. Add buffer or medium containing serial dilutions of this compound to the cells. Include a vehicle control (DMSO).

-

Stimulation: Add a sub-maximal concentration (e.g., EC80) of an adenylyl cyclase activator like Forskolin to all wells to induce cAMP production.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature or 37°C to allow for cAMP accumulation.

-

Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit. For example, using a cAMP-Glo™ assay:

-

Add cAMP Detection Solution (containing lytic agents and PKA) and incubate.

-

Add Kinase-Glo® Reagent to measure the remaining ATP (luminescence is inversely proportional to cAMP levels).[2]

-

-

Measurement: Read the signal (e.g., luminescence) on a compatible microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw signal from the experimental wells into cAMP concentrations using the standard curve. Plot the cAMP concentration against the log concentration of this compound to determine the EC50 for cAMP accumulation.

Clinical Development and Status

This compound was advanced into Phase II clinical trials for both asthma and COPD. However, the studies failed to demonstrate sufficient clinical efficacy.[10] Consequently, the development of this compound as a therapeutic agent was discontinued.[10] This outcome highlights the challenge in translating the in vitro anti-inflammatory effects of PDE4 inhibitors into significant clinical benefits, often due to a narrow therapeutic index limited by side effects like nausea and emesis.[6]

References

- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [france.promega.com]

- 3. Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ [jove.com]

- 4. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

Tofimilast: A Discontinued Phosphodiesterase-4 Inhibitor - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofimilast (formerly CP-325,366) is a selective phosphodiesterase-4 (PDE4) inhibitor that was under development for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. As a PDE4 inhibitor, its mechanism of action centers on the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger in inflammatory cells. Despite initial promise, the clinical development of this compound was discontinued after Phase II trials due to a lack of demonstrated efficacy. This technical guide provides a comprehensive overview of the discovery and development history of this compound, including its mechanism of action, chemical properties, and a summary of the available information regarding its preclinical and clinical evaluation. Due to the discontinuation of its development, detailed public data on this compound is limited; therefore, this guide supplements known information with representative experimental protocols and data from the broader class of PDE4 inhibitors to provide a thorough technical context.

Introduction: The Role of PDE4 in Inflammation

Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key intracellular second messenger that plays a pivotal role in regulating the activity of immune and inflammatory cells. By degrading cAMP to its inactive form, AMP, PDE4 diminishes the anti-inflammatory effects of cAMP. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). This activation triggers a cascade of downstream signaling events that ultimately suppress the release of pro-inflammatory mediators, such as cytokines and chemokines, and inhibit the activity of various inflammatory cells, including neutrophils, eosinophils, macrophages, and T-cells. This targeted anti-inflammatory action made PDE4 a compelling therapeutic target for chronic inflammatory diseases like COPD and asthma.

This compound (CP-325,366): A Profile

This compound was developed as a potent and selective inhibitor of the PDE4 enzyme.

Chemical Properties

| Property | Value |

| IUPAC Name | 9-cyclopentyl-7-ethyl-3-(thiophen-2-yl)-6,9-dihydro-5H-pyrazolo[3,4-c][1][2][3]triazolo[4,3-a]pyridine |

| Molecular Formula | C₁₈H₂₁N₅S |

| Molecular Weight | 339.46 g/mol |

| CAS Number | 185954-27-2 |

| Synonyms | CP-325,366, CP 325366 |

Mechanism of Action: The cAMP Signaling Pathway

The primary mechanism of action of this compound, like other PDE4 inhibitors, is the potentiation of cAMP signaling in key inflammatory cells.

Signaling Pathway Diagram

Caption: this compound inhibits PDE4, preventing the breakdown of cAMP.

Preclinical Development

While specific preclinical data for this compound is not widely published, the general experimental workflow for a PDE4 inhibitor would involve a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

Experimental Protocols

4.1.1. In Vitro PDE4 Enzyme Inhibition Assay (Representative Protocol)

This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against the PDE4 enzyme.

-

Enzyme Preparation: Recombinant human PDE4 subtypes (A, B, C, and D) are expressed and purified.

-

Assay Buffer: A buffer containing Tris-HCl, MgCl₂, and bovine serum albumin is prepared.

-

Substrate: Radiolabeled [³H]cAMP is used as the substrate.

-

Test Compound Preparation: this compound would be dissolved in DMSO and serially diluted to various concentrations.

-

Assay Procedure:

-

The PDE4 enzyme, assay buffer, and test compound are incubated together.

-

The reaction is initiated by the addition of [³H]cAMP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30 minutes).

-

The reaction is terminated by the addition of a stop solution (e.g., by boiling or adding a resin that binds the product).

-

-

Detection: The amount of hydrolyzed [³H]cAMP (i.e., [³H]AMP) is quantified using scintillation counting.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

4.1.2. Cellular Assays for Anti-inflammatory Activity (Representative Protocol)

These assays assess the ability of the compound to suppress inflammatory responses in relevant cell types.

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or specific inflammatory cell lines (e.g., U937 monocytes) are cultured.

-

Stimulation: The cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of inflammatory mediators.

-

Treatment: The cells are pre-incubated with varying concentrations of this compound before stimulation.

-

Measurement of Inflammatory Mediators: The levels of key inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-8 (IL-8), and Leukotriene B4 (LTB4), in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The IC50 value for the inhibition of each inflammatory mediator is calculated.

Expected Preclinical Profile

Based on its progression to Phase II clinical trials, it is presumed that this compound demonstrated:

-

Potent PDE4 Inhibition: Sub-micromolar IC50 values against PDE4 enzymes.

-

Selectivity: Higher potency for PDE4 compared to other PDE families.

-

In Vitro Anti-inflammatory Activity: Inhibition of inflammatory mediator release from relevant cell types.

-

In Vivo Efficacy: Positive results in animal models of pulmonary inflammation (e.g., LPS-induced lung neutrophilia in rodents).

-

Acceptable Safety Profile: A therapeutic window that supported progression to human trials.

Clinical Development

This compound entered clinical development for the treatment of COPD and asthma. However, its development was terminated after Phase II trials.

Phase I Clinical Trials

Phase I studies are designed to assess the safety, tolerability, and pharmacokinetic profile of a new drug in healthy volunteers. While specific data for this compound is not publicly available, a typical Phase I program for an oral PDE4 inhibitor would involve:

-

Single Ascending Dose (SAD) Studies: To determine the maximum tolerated dose (MTD) and pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) after a single dose.

-

Multiple Ascending Dose (MAD) Studies: To evaluate the safety and pharmacokinetics after repeated dosing.

Phase II Clinical Trials and Discontinuation

Phase II trials are conducted in patients to evaluate the efficacy of the drug and to further assess its safety. This compound underwent Phase II trials for both COPD and asthma.

Reason for Discontinuation: The development of this compound was discontinued due to a lack of efficacy in these Phase II clinical trials. The specific endpoints and the magnitude of the treatment effect observed in these trials have not been detailed in publicly available literature. This outcome highlights the challenges in translating preclinical anti-inflammatory effects into clinically meaningful benefits for complex diseases like COPD and asthma.

The Broader Context of PDE4 Inhibitors

The development of PDE4 inhibitors has been challenging, primarily due to dose-limiting side effects, most notably nausea and emesis. These side effects are thought to be mediated by the inhibition of the PDE4D subtype in the central nervous system. Despite these challenges, several PDE4 inhibitors have successfully reached the market for various indications, including:

-

Roflumilast: An oral PDE4 inhibitor approved for the treatment of severe COPD.

-

Apremilast: An oral PDE4 inhibitor approved for the treatment of psoriasis and psoriatic arthritis.

-

Crisaborole: A topical PDE4 inhibitor for atopic dermatitis.

The experience with this compound and other discontinued PDE4 inhibitors has provided valuable lessons for the field, emphasizing the need for improved therapeutic indices, potentially through the development of subtype-selective inhibitors or inhaled formulations to minimize systemic exposure.

Logical Workflow for PDE4 Inhibitor Development

The discovery and development of a PDE4 inhibitor like this compound follows a structured, multi-stage process.

Caption: this compound's development was halted after Phase II trials.

Conclusion

This compound represents one of many PDE4 inhibitors that have been investigated for the treatment of inflammatory diseases. While it showed initial promise in preclinical studies, its failure to demonstrate clinical efficacy in Phase II trials led to the termination of its development. The story of this compound underscores the significant hurdles in drug development, particularly the translation of preclinical findings to clinical success. The information available, though limited, contributes to the broader understanding of the therapeutic potential and challenges associated with the PDE4 inhibitor class. Future research in this area continues to focus on improving the therapeutic window of these compounds to unlock their full potential in managing chronic inflammatory conditions.

References

Tofimilast: A Case Study in the Target Validation of an Inhaled PDE4 Inhibitor for Respiratory Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphodiesterase 4 (PDE4) is a well-established therapeutic target for the treatment of chronic inflammatory respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger that suppresses the activity of multiple inflammatory cells and mediators. Tofimilast (CP-325,366) was developed as a potent, inhaled PDE4 inhibitor with the aim of delivering targeted anti-inflammatory effects to the lungs while minimizing the systemic side effects associated with oral PDE4 inhibitors. Despite promising preclinical rationale, the clinical development of this compound was discontinued following Phase II trials due to a lack of demonstrated efficacy. This technical guide provides a comprehensive overview of the target validation process for this compound, including its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation. By examining the trajectory of this compound, this document serves as a valuable case study for researchers and professionals in the field of respiratory drug development.

The PDE4 Target in Respiratory Inflammation

Chronic respiratory diseases like asthma and COPD are characterized by persistent inflammation of the airways. This inflammatory response involves a complex interplay of various immune cells, including neutrophils, eosinophils, macrophages, and T-lymphocytes, which release a cascade of pro-inflammatory mediators such as cytokines, chemokines, and leukotrienes.

Phosphodiesterase 4 (PDE4) is the predominant PDE isoenzyme in these inflammatory cells. It specifically hydrolyzes cAMP, thereby downregulating its signaling pathways. Elevated intracellular cAMP levels activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn leads to a broad range of anti-inflammatory effects. These include the suppression of inflammatory cell trafficking, reduced release of cytokines and chemokines, and inhibition of reactive oxygen species production. Therefore, selective inhibition of PDE4 has been a major focus for the development of novel anti-inflammatory therapies for respiratory diseases.

The cAMP Signaling Pathway

The central role of cAMP in regulating cellular responses to inflammatory stimuli makes it a critical node in the pathophysiology of respiratory diseases. The inhibition of PDE4 aims to augment this endogenous anti-inflammatory pathway.

This compound (CP-325,366): A Profile

This compound was developed as a second-generation inhaled PDE4 inhibitor. The rationale for inhaled delivery was to maximize drug concentration at the site of inflammation in the lungs, thereby enhancing efficacy while minimizing the systemic adverse effects, such as nausea and emesis, that have limited the use of oral PDE4 inhibitors.

In Vitro Potency

This compound was characterized as a PDE4 inhibitor of modest potency. The available data on its inhibitory activity is summarized in the table below, alongside data for other notable PDE4 inhibitors for comparison.

| Compound | IC50 (PDE4) | Delivery Route | Development Status |

| This compound | 140 nM[1][2][3] | Inhaled | Discontinued (Phase II)[1][4] |

| Roflumilast | 0.8 nM[5] | Oral | Approved for COPD |

| Cilomilast | 120 nM[6] | Oral | Discontinued (Phase III) |

| AWD-12-281 | 9.7 nM[1] | Inhaled | Discontinued (Phase II)[1][7] |

| UK-500,001 | 1 nM[1] | Inhaled | Discontinued (Phase II)[1][7] |

| GSK256066 | 0.003 nM[1][8] | Inhaled | Discontinued |

| Tanimilast | 0.026 nM[3] | Inhaled | Phase III |

Preclinical Validation

The preclinical development of a novel therapeutic agent like this compound typically involves a series of in vitro and in vivo studies to establish its mechanism of action, efficacy, and safety profile before advancing to human trials.

In Vitro Anti-inflammatory Effects

Standard in vitro assays using primary human inflammatory cells are crucial for the initial characterization of a PDE4 inhibitor's anti-inflammatory potential. These assays typically measure the inhibition of key inflammatory responses.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Release in Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Cell Isolation: PBMCs are isolated from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the cell cultures to a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: The cells are incubated for 18-24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Quantification of TNF-α: The supernatant is collected, and the concentration of Tumor Necrosis Factor-alpha (TNF-α) is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage inhibition of TNF-α release against the log concentration of the test compound.

In Vivo Models of Respiratory Disease

Animal models that mimic key features of human respiratory diseases are essential for evaluating the in vivo efficacy of drug candidates.

Experimental Protocol: Ovalbumin-Induced Allergic Airway Inflammation in Mice (Asthma Model)

-

Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide on days 0 and 14.

-

Challenge: From day 21 to day 27, mice are challenged daily with an aerosolized solution of OVA.

-

Drug Administration: The test compound (e.g., this compound) is administered, typically via intratracheal or intranasal instillation, prior to each OVA challenge.

-

Assessment of Airway Hyperresponsiveness (AHR): On day 28, AHR to inhaled methacholine is measured using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL): Immediately after AHR measurement, mice are euthanized, and a bronchoalveolar lavage is performed to collect airway inflammatory cells.

-

Cell Differentials: The total number of cells in the BAL fluid is counted, and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined by microscopic examination of stained cytospin preparations.

-

Cytokine Analysis: The levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid are quantified by ELISA.

-

Histopathology: The lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, Periodic acid-Schiff) to assess the degree of inflammation and mucus production.

Clinical Development and Discontinuation

This compound progressed to Phase II clinical trials for both asthma and COPD. However, these studies ultimately failed to demonstrate a significant clinical benefit.

Clinical Trial Design (Representative)

Phase II studies for inhaled respiratory drugs typically follow a randomized, double-blind, placebo-controlled design.

Key Components of a Phase IIa Allergen Challenge Study in Mild Asthmatics:

-

Study Design: A crossover design is often employed, where each patient receives this compound and placebo in a randomized order, separated by a washout period.

-

Patient Population: Mild, atopic asthmatics with a demonstrated early and late asthmatic response (EAR and LAR) to a specific inhaled allergen.

-

Intervention: Inhaled this compound or placebo administered for a set period before the allergen challenge.

-

Primary Endpoint: The primary measure of efficacy is typically the effect on the late asthmatic response, measured as the area under the curve (AUC) of the fall in Forced Expiratory Volume in 1 second (FEV1) from 4 to 10 hours post-allergen challenge.

-

Secondary Endpoints: These may include the effect on the early asthmatic response, changes in inflammatory cells (e.g., eosinophils) in induced sputum, and safety and tolerability.

Summary of Clinical Findings and Discontinuation

Across multiple Phase II trials, this compound did not show a statistically significant improvement in key clinical endpoints in patients with asthma or COPD.[1][4] The lack of efficacy was observed in studies evaluating its effect on allergen and histamine-induced airway responses in mild asthmatics, as well as in trials involving patients with persistent asthma and those with GOLD stage II and III COPD.[1][2] Consequently, the development of this compound was discontinued.

Analysis of this compound's Target Validation Failure

The discontinuation of this compound, despite a sound biological rationale for PDE4 inhibition, highlights several critical aspects of respiratory drug development:

-

Potency and Therapeutic Window: this compound's modest potency (IC50 = 140 nM) may have been insufficient to achieve the necessary level of PDE4 inhibition in the lungs to produce a clinically meaningful anti-inflammatory effect, especially when delivered via inhalation where dosing is limited.[1][2][3][4] In contrast, roflumilast, an approved oral PDE4 inhibitor, has a significantly lower IC50.[5]

-

Pharmacokinetics and Lung Residence Time: For an inhaled therapeutic, achieving and maintaining adequate drug concentrations at the target site is paramount. The pharmacokinetic and pharmacodynamic profile of this compound may not have provided sustained target engagement in the airways.

-

Complexity of Respiratory Inflammation: The inflammatory pathways in asthma and COPD are heterogeneous. It is possible that the patient populations studied were not optimally selected to demonstrate the potential benefits of PDE4 inhibition, or that PDE4 inhibition alone is insufficient to address the multifaceted nature of the inflammation in these diseases.

-

Competition and Advancements in the Field: The landscape of respiratory therapeutics is highly competitive. The emergence of more potent PDE4 inhibitors and other novel anti-inflammatory biologics may have raised the bar for demonstrating a clinically significant benefit.

Conclusion

The story of this compound serves as a crucial case study in the rigorous process of therapeutic target validation. While the PDE4 enzyme remains a validated and important target in respiratory inflammation, the journey of this compound from a promising preclinical candidate to a discontinued clinical asset underscores the challenges of translating in vitro potency and in vivo animal data into clinical efficacy in humans. Key factors such as compound potency, pharmacokinetics, patient selection, and the complexity of the disease all play a critical role in determining the success or failure of a new therapeutic. For researchers and drug developers, the lessons learned from this compound's development are invaluable for informing the design and execution of future programs targeting respiratory diseases.

References

- 1. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]

- 3. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]

- 4. Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Tofimilast: A Technical Guide to its Regulation of Intracellular cAMP Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofimilast (also known as AWD-12-281) is a selective phosphodiesterase 4 (PDE4) inhibitor that was investigated as an inhaled treatment for chronic obstructive pulmonary disease (COPD) and asthma. Like other drugs in its class, the therapeutic rationale for this compound is based on its ability to increase intracellular concentrations of cyclic adenosine monophosphate (cAMP), a key second messenger with broad anti-inflammatory and immunomodulatory effects. By inhibiting the PDE4 enzyme, this compound prevents the degradation of cAMP to adenosine monophosphate (AMP), leading to an accumulation of cAMP within target inflammatory and immune cells. This guide provides a detailed technical overview of the mechanism of action of this compound, focusing on its role in the regulation of intracellular cAMP levels. Due to the discontinuation of this compound's clinical development in Phase II trials, publicly available data is limited.[1][2][3] This document synthesizes the available information on this compound and supplements it with established principles and methodologies from the broader field of PDE4 inhibitor research to provide a comprehensive resource.

Core Mechanism of Action: PDE4 Inhibition and cAMP Elevation

The primary mechanism of action for this compound is the selective inhibition of phosphodiesterase 4 (PDE4).[4] PDE4 is a superfamily of enzymes responsible for the hydrolysis of cAMP.[5] By inhibiting PDE4, this compound effectively blocks the breakdown of cAMP, leading to its intracellular accumulation.[1] This elevation of cAMP levels is the central event that triggers the downstream therapeutic effects of the drug.

The signaling pathway is initiated when various extracellular signals, such as hormones and neurotransmitters, bind to G-protein coupled receptors (GPCRs), activating adenylyl cyclase (AC). AC then catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The intracellular concentration of cAMP is tightly regulated by the activity of PDEs. In inflammatory cells, PDE4 is the predominant isoform, making it a key target for anti-inflammatory therapies.[6]

The increased intracellular cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets. This cascade of events ultimately leads to a reduction in the activity of inflammatory cells, including T-cells, eosinophils, neutrophils, and macrophages. The physiological consequences include relaxation of airway smooth muscle and a decrease in the production and release of pro-inflammatory mediators such as cytokines and chemokines.[1]

Quantitative Data

The available quantitative data for this compound is limited. The half-maximal inhibitory concentration (IC50) for PDE4 has been reported, although with some variability in the literature.

| Parameter | Value | Source |

| IC50 for PDE4 Inhibition | 9.7 nM | [1][4][5] |

| 140 nM | [1] |

Note: The discrepancy in IC50 values may be due to different experimental conditions, such as the specific PDE4 subtype tested or the assay methodology.

Experimental Protocols

Detailed experimental protocols specific to this compound are not publicly available. The following are representative, standardized protocols for key assays used in the research and development of PDE4 inhibitors.

In Vitro PDE4 Inhibition Assay (Representative Protocol)

This assay determines the potency of a compound in inhibiting the enzymatic activity of PDE4.

Objective: To determine the IC50 value of a test compound (e.g., this compound) for PDE4.

Materials:

-

Recombinant human PDE4 enzyme

-

[³H]-cAMP (radiolabeled substrate)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Test compound (this compound) dissolved in DMSO

-

Snake venom nucleotidase

-

Anion-exchange resin

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the assay buffer, [³H]-cAMP, and the test compound dilution.

-

Initiate the reaction by adding the recombinant PDE4 enzyme.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by boiling the microplate for 2 minutes.

-

Cool the plate on ice, then add snake venom nucleotidase and incubate for a further 10 minutes at 30°C. This converts the [³H]-5'-AMP product to [³H]-adenosine.

-

Add an anion-exchange resin slurry to the wells to bind the unreacted [³H]-cAMP.

-

Centrifuge the plate to pellet the resin.

-

Transfer an aliquot of the supernatant (containing [³H]-adenosine) to a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of PDE4 inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Intracellular cAMP Measurement Assay (Representative Protocol)

This assay quantifies the effect of a PDE4 inhibitor on intracellular cAMP levels in a cellular context.

Objective: To measure the increase in intracellular cAMP levels in response to a test compound in a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs).

Materials:

-

PBMCs isolated from whole blood

-

Cell culture medium (e.g., RPMI-1640)

-

Test compound (this compound)

-

Adenylyl cyclase activator (e.g., Forskolin)

-

Cell lysis buffer

-

cAMP competitive enzyme-linked immunosorbent assay (ELISA) kit

Procedure:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Plate the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/well.

-

Pre-incubate the cells with various concentrations of the test compound for 30 minutes.

-

Stimulate the cells with an adenylyl cyclase activator (e.g., 10 µM Forskolin) for 15 minutes to induce cAMP production.

-

Lyse the cells using the lysis buffer provided in the ELISA kit.

-

Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves the binding of free cAMP from the cell lysate to a limited number of antibody binding sites, in competition with a fixed amount of labeled cAMP.

-

Measure the absorbance using a microplate reader. The concentration of cAMP in the sample is inversely proportional to the signal.

-

Calculate the intracellular cAMP concentration for each condition using a standard curve.

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for the preclinical and early clinical evaluation of a PDE4 inhibitor like this compound.

Conclusion

This compound is a selective PDE4 inhibitor that elevates intracellular cAMP levels, thereby exerting anti-inflammatory effects. While its clinical development was halted, the study of this compound and other PDE4 inhibitors has significantly contributed to the understanding of the role of cAMP signaling in inflammatory airway diseases. The methodologies and principles outlined in this guide provide a framework for the continued research and development of novel therapeutics targeting the PDE4/cAMP pathway.

References

- 1. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase Inhibition as a Therapeutic Strategy for Chronic Obstructive Pulmonary Disease: Where We Have Been and What Lies Ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

Tofimilast's Effect on Pro-inflammatory Mediators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofimilast is a phosphodiesterase-4 (PDE4) inhibitor under investigation for the treatment of inflammatory diseases. This document provides a detailed overview of the mechanism of action of PDE4 inhibitors, with a focus on their effects on key pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and Interleukin-23 (IL-23). Due to the limited availability of public data specific to tofimlast, this guide leverages comprehensive data from other potent and selective PDE4 inhibitors, such as orismilast and apremilast, to elucidate the expected pharmacological effects of tofimlast. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Introduction to this compound and PDE4 Inhibition

This compound belongs to a class of small molecule drugs known as phosphodiesterase-4 (PDE4) inhibitors. PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger that modulates a wide range of cellular functions, including inflammation.[1] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn down-regulates the production of a host of pro-inflammatory mediators.[1][2] This mechanism of action has shown therapeutic potential in various inflammatory conditions, including psoriasis and psoriatic arthritis.[3][4]

The pro-inflammatory cytokines TNF-α, IL-17, and IL-23 are central to the pathogenesis of numerous autoimmune and inflammatory diseases.[5] TNF-α is a pleiotropic cytokine that drives inflammation and cellular activation.[6] The IL-23/IL-17 axis is a critical pathway in the development and maintenance of chronic inflammation, particularly in diseases like psoriasis, where it promotes the proliferation and activation of T helper 17 (Th17) cells.[7] PDE4 inhibitors have been shown to effectively suppress the production of these key cytokines.[3][8]

Quantitative Data on the Effect of PDE4 Inhibitors on Pro-inflammatory Mediators

While specific quantitative data for tofimlast is not yet widely available in public literature, the effects of other potent PDE4 inhibitors, such as orismilast and apremilast, on pro-inflammatory mediators have been documented. These data provide a strong indication of the expected efficacy of tofimlast.

Table 1: Effect of Orismilast on Pro-inflammatory Mediators in Psoriatic Skin Lesions

Data from a Phase 2b clinical trial in patients with moderate-to-severe psoriasis treated with oral orismilast for 16 weeks.[9]

| Pro-inflammatory Mediator | Dose (20 mg bid) - % Reduction | Dose (30 mg bid) - % Reduction |

| IL-17A | 52% | 51% |

| TNF-α | 66% | 60% |

| CCL20 (IL-17 related) | 41% | 54% |

Note: Data represents the percentage reduction in protein levels in lesional skin tape strip samples.

Table 2: Effect of Apremilast on Serum Pro-inflammatory Cytokine Levels in Psoriasis Patients

Data from a prospective cohort study of psoriasis patients treated with apremilast.[2]

| Pro-inflammatory Mediator | Baseline (Mean ± SD) | Week 24 (Mean ± SD) | P-value |

| IL-17A (pg/mL) | 225.55 ± 7.70 | 183.41 ± 2.33 | < 0.05 |

| IL-23 (pg/mL) | 76.42 ± 4.03 | 67.15 ± 5.40 | > 0.05 (non-significant) |

| TNF-α (pg/mL) | Data not available in this format | Data not available in this format | Decreased significantly |

Note: This table presents a summary of findings from a study on apremilast, indicating a statistically significant reduction in IL-17A and a decreasing trend for other pro-inflammatory cytokines over 24 weeks of treatment.[2][10]

Signaling Pathway of PDE4 Inhibition

The primary mechanism by which tofimlast and other PDE4 inhibitors exert their anti-inflammatory effects is through the modulation of the cAMP signaling pathway. The following diagram illustrates this process.

Caption: PDE4 Inhibition Signaling Pathway

Experimental Protocols

This section details a representative experimental protocol for assessing the in vitro efficacy of a PDE4 inhibitor like tofimlast on the production of TNF-α from peripheral blood mononuclear cells (PBMCs).

In Vitro Inhibition of LPS-Induced TNF-α Production in Human PBMCs

Objective: To determine the concentration-dependent inhibitory effect of tofimlast on the production of TNF-α by human PBMCs stimulated with lipopolysaccharide (LPS).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or other PDE4 inhibitor)

-

Human TNF-α ELISA Kit

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Centrifuge

-

Microplate reader

Methodology:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend the isolated PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin to a final concentration of 1 x 10⁶ cells/mL.

-

Plating: Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Compound Preparation: Prepare a serial dilution of tofimlast in RPMI 1640 medium at various concentrations (e.g., 0.1 nM to 10 µM).

-

Pre-incubation: Add 50 µL of the diluted tofimlast or vehicle control (DMSO) to the appropriate wells and incubate for 1 hour at 37°C in a 5% CO₂ incubator.

-

Stimulation: Prepare a solution of LPS in RPMI 1640 medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 10 ng/mL (or a pre-determined optimal concentration).[11][12] Do not add LPS to the negative control wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of tofimlast compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration of tofimlast that inhibits 50% of the TNF-α production) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the effect of a test compound like tofimlast on pro-inflammatory cytokine production.

References

- 1. Phosphodiesterase-4 Inhibition Reduces Cutaneous Inflammation and IL-1β Expression in a Psoriasiform Mouse Model but Does Not Inhibit Inflammasome Activation [mdpi.com]

- 2. Apremilast Decreased Proinflammatory Cytokines and Subsequently Increased Inhibitory ones in Psoriasis: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of apremilast therapy on skin cytokine levels in patients with psoriasis | Russian Open Medical Journal [romj.org]

- 4. From Bed to Bench and Back: TNF-α, IL-23/IL-17A, and JAK-Dependent Inflammation in the Pathogenesis of Psoriatic Synovitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The TNF/IL-23/IL-17 axis-Head-to-head trials comparing different biologics in psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]

- 8. Administration of PDE4 inhibitors suppressed the pannus-like inflammation by inhibition of cytokine production by macrophages and synovial fibroblast proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Orismilast, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 11. Tumour necrosis factor (TNF) gene polymorphism influences TNF-α production in lipopolysaccharide (LPS)-stimulated whole blood cell culture in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Pharmacodynamics of Tofimilast: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

Abstract

Tofimilast (CP-325,366) is a phosphodiesterase 4 (PDE4) inhibitor that was investigated as an inhaled treatment for chronic obstructive pulmonary disease (COPD) and asthma. As with other PDE4 inhibitors, its mechanism of action centers on the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a broad anti-inflammatory effect. Despite advancing to Phase II clinical trials, the development of this compound was discontinued due to a lack of demonstrated efficacy. This technical guide provides a comprehensive overview of the available preclinical pharmacodynamic data for this compound, detailing its in vitro activity and the general effects of PDE4 inhibition in relevant preclinical models. Due to the cessation of its development, publicly available in vivo data specifically for this compound is limited. Therefore, where specific data for this compound is unavailable, the broader context of PDE4 inhibition from other compounds is discussed to illustrate the expected biological consequences.

Introduction: The Role of PDE4 in Inflammation

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the hydrolysis of cAMP, a key second messenger that suppresses inflammatory cell activity.[1] The PDE4 enzyme family is predominantly expressed in immune and inflammatory cells, including neutrophils, eosinophils, macrophages, and T-cells.[2] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). This activation initiates a signaling cascade that results in the downregulation of inflammatory mediator release, such as cytokines and chemokines, and inhibits the activity of various inflammatory cells.[2]

Mechanism of Action of this compound

This compound, as a selective PDE4 inhibitor, was designed to leverage this anti-inflammatory pathway. By inhibiting the breakdown of cAMP within key inflammatory cells in the airways, this compound was intended to reduce the underlying inflammation characteristic of asthma and COPD.

Figure 1: this compound's inhibition of PDE4 increases intracellular cAMP levels.

Quantitative Pharmacodynamic Data

In Vitro PDE4 Inhibition

Quantitative data on the in vitro potency of this compound is available, although there are some discrepancies in the reported values from different sources. This may be due to variations in experimental conditions, such as the specific PDE4 isoform used and the assay methodology.

| Compound | Parameter | Value | Source |

| This compound | pIC50 | 8.9 | [3] |

| This compound | IC50 | ~1.26 nM | Calculated from pIC50 |

| This compound | IC50 | 140 nM | [4][5] |

In Vivo Efficacy in Preclinical Models

Detailed in vivo preclinical data for this compound is not widely available in published literature. Its development was halted due to a lack of efficacy in clinical trials, which may have been preceded by limited or unsupportive preclinical in vivo findings. For context, other PDE4 inhibitors have been evaluated in various animal models of asthma and COPD.

| Animal Model | Challenge | Typical Effects of PDE4 Inhibition |

| Murine Model of Asthma | Ovalbumin (OVA) | Reduction in eosinophilic airway inflammation, airway hyper-responsiveness (AHR), goblet cell hyperplasia, and levels of IL-4, IL-5, and IL-13 in bronchoalveolar lavage (BAL) fluid.[6][7][8] |

| Rodent Model of COPD | Cigarette Smoke Exposure | Prevention of emphysema development, reduction in the influx of neutrophils and macrophages into the lungs.[9] |

| Rat Model of Inflammation | Lipopolysaccharide (LPS) | Inhibition of pulmonary neutrophilia.[10] |

Experimental Protocols

In Vitro PDE4 Inhibition Assay (General Protocol)

While the specific protocol for determining the IC50 of this compound is not detailed in the available literature, a general methodology for such an assay is as follows. It is important to note that direct comparisons of IC50 values are only valid when the experimental conditions are identical.[11]

References

- 1. The PDE4 Inhibitor Tanimilast Restrains the Tissue-Damaging Properties of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ABCD of the phosphodiesterase family: interaction and differential activity in COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]

- 6. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 7. Effect of roflumilast on airway remodelling in a murine model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Roflumilast fully prevents emphysema in mice chronically exposed to cigarette smoke [usiena-air.unisi.it]

- 10. Frontiers | Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease [frontiersin.org]

- 11. Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Tofimilast In Vitro Assay Protocol for PDE4 Inhibition

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme family responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that mediates a wide range of cellular functions. The PDE4 family is composed of four subtypes (PDE4A, B, C, and D) which are predominantly expressed in inflammatory and immune cells.[1][2] By degrading cAMP, PDE4 terminates its signaling cascade. Inhibition of PDE4 elevates intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), leading to a downstream anti-inflammatory response.[3] This mechanism makes PDE4 a key therapeutic target for inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[4][5]

Tofimilast is an inhaled, selective PDE4 inhibitor.[1] These application notes provide a detailed protocol for determining the in vitro potency of this compound and other inhibitors against PDE4 using a fluorescence polarization (FP) assay, a robust and common method for studying enzyme kinetics and inhibitor screening.[6][7]

2. PDE4-cAMP Signaling Pathway

The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway and the mechanism of action for inhibitors like this compound.

Figure 1. PDE4-cAMP signaling pathway and the inhibitory action of this compound.

3. Assay Principle and Experimental Workflow

The in vitro assay quantifies the inhibitory effect of a compound on PDE4 enzymatic activity. This protocol utilizes a Fluorescence Polarization (FP)-based method.[6] The principle is as follows:

-

A small, fluorescently labeled cAMP substrate (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization when excited with polarized light.[8]

-

The PDE4 enzyme hydrolyzes this tracer into a fluorescently labeled 5'-AMP.

-

A large, phosphate-binding nanoparticle ("Binding Agent") is added, which specifically binds to the phosphate group of the 5'-AMP product.[9]

-

This binding forms a large molecular complex that tumbles much slower, leading to a significant increase in fluorescence polarization.[6][9]

-

In the presence of an inhibitor like this compound, PDE4 activity is reduced, less 5'-AMP is produced, and the FP signal remains low. The decrease in the FP signal is directly proportional to the inhibitor's potency.

Figure 2. General experimental workflow for the in vitro PDE4 inhibition FP assay.

4. Detailed Experimental Protocol (Fluorescence Polarization)

This protocol is adapted from commercially available PDE4 assay kits and is suitable for determining the IC50 of this compound.[6][9]

4.1. Materials and Reagents

-

Enzyme: Recombinant Human PDE4B1, GST-tagged (e.g., from BPS Bioscience or Sino Biological).[10]

-

Inhibitor: this compound (stock solution in 100% DMSO).

-

Substrate: FAM-cAMP (Fluorescein-labeled cAMP).[9]

-

Assay Buffer: Tris-based buffer, pH 7.2-7.5, containing MgCl₂.[11]

-

Binding Agent: IMAP™ Binding Solution or similar phosphate-binding nanoparticles.[8][11]

-

Plates: Low-volume, black, 384-well microplates.

-

Equipment: Fluorescence microplate reader capable of measuring FP (Excitation: 485 nm, Emission: 528 nm).[9]

4.2. Procedure

-

Prepare Inhibitor Dilutions: Create a serial dilution series of this compound. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 dilutions in a buffer containing a final DMSO concentration of 1%. Prepare a "No Inhibitor" control (buffer with 1% DMSO) and a "Blank" control (buffer only).

-

Assay Plate Setup: Add 5 µL of each inhibitor dilution to the appropriate wells of the 384-well plate.

-

Add Substrate: Thaw the FAM-cAMP substrate on ice. Dilute it to the desired working concentration (e.g., 100 nM) in Assay Buffer.[11] Add 5 µL of the diluted substrate to all wells.

-

Initiate Reaction: Thaw the PDE4B1 enzyme on ice. Dilute it to its working concentration (e.g., 2-4 pg/µL) in Assay Buffer.[9] To all wells except the "Blank", add 10 µL of the diluted enzyme to start the reaction. For "Blank" wells, add 10 µL of Assay Buffer.

-

Incubation: Gently agitate the plate for 1 minute and then incubate at room temperature for 60 minutes.

-

Terminate Reaction: Dilute the Binding Agent according to the manufacturer's instructions. Add 60 µL of the diluted Binding Agent to all wells. This stops the enzymatic reaction.

-

Final Incubation: Incubate the plate at room temperature for 30 minutes with gentle agitation to allow for binding.

-

Read Plate: Measure the fluorescence polarization in a microplate reader.

4.3. Data Analysis

-

Correct for Blank: Subtract the average FP value of the "Blank" wells from all other wells.

-

Determine Controls:

-

Max Signal (0% Inhibition): The average corrected FP value from the "No Inhibitor" wells.

-

Min Signal (100% Inhibition): The average corrected FP value from a control well using a saturating concentration of a potent inhibitor like Rolipram or from the "Blank" wells.

-

-

Calculate Percent Inhibition: Use the following formula for each this compound concentration: % Inhibition = 100 * (1 - (FP_Sample / FP_Max_Signal))

-

Generate IC50 Curve: Plot the % Inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of PDE4 activity.

5. Data Presentation: Comparative Inhibitor Potency

The potency of this compound can be compared with other well-characterized PDE4 inhibitors.

| Inhibitor | Reported IC50 (PDE4) | Notes |

| This compound | 140 nM [1] | An inhaled PDE4 inhibitor whose development was discontinued.[1] |

| Roflumilast | 0.2 - 0.9 nM (subtype dependent)[12] | Potent, orally active, and approved for severe COPD.[4] |

| Cilomilast | ~120 nM | Second-generation oral inhibitor; development impacted by side effects.[1] |

| Rolipram | 16 nM - 1100 nM[13] | First-generation inhibitor, often used as a reference compound. |

| Apremilast | 74 nM[14] | Oral inhibitor approved for psoriatic arthritis. |

| Crisaborole | 490 nM[15] | Topical inhibitor approved for atopic dermatitis.[15] |

| GSK256066 | 3 pM[1] | A highly potent, inhaled PDE4B selective inhibitor.[1] |

The described in vitro fluorescence polarization assay provides a robust, high-throughput compatible method for determining the inhibitory potency (IC50) of this compound against the PDE4 enzyme. This protocol allows researchers to quantify and compare the activity of novel and established PDE4 inhibitors, which is a critical step in the drug discovery and development process for new anti-inflammatory therapeutics. Although the clinical development of this compound was halted, it remains a useful tool compound for in vitro studies of PDE4 inhibition.[1]

References

- 1. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. sinobiological.com [sinobiological.com]

- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Application Notes and Protocols for Tofimilast as a Research Tool in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofimilast is a selective phosphodiesterase-4 (PDE4) inhibitor. PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of various immune and inflammatory cells.[1] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn suppresses the release of pro-inflammatory mediators.[2][3] This mechanism makes this compound and other PDE4 inhibitors valuable research tools for studying inflammatory pathways in a variety of cell types.

While the clinical development of this compound was discontinued, its utility as a research compound remains for in vitro studies of inflammatory processes.[1][2] These application notes provide a guide for utilizing this compound in cell culture experiments, with protocols and data tables derived from studies on closely related and well-characterized PDE4 inhibitors, such as Roflumilast and Tanimilast, to serve as a starting point for experimental design.

Mechanism of Action: The PDE4-cAMP Signaling Pathway

This compound exerts its effects by inhibiting the PDE4 enzyme, which is highly expressed in inflammatory cells. This inhibition leads to an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and modulates the transcription of various genes, leading to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and various chemokines.[2]

Data Presentation: Efficacy of PDE4 Inhibitors in Cell Culture

Table 1: Inhibitory Concentration (IC50) and Effective Concentration (EC50) of Roflumilast and Tanimilast on Cytokine Release in Human Cells

| Compound | Cell Type | Stimulant | Cytokine/Mediator | IC50 / EC50 (nM) | Reference |

| Roflumilast | Human Lung Macrophages | LPS | TNF-α | ~1-10 | [4] |

| Roflumilast | Human Lung Macrophages | LPS | CCL2 | ~1-10 | [4] |

| Roflumilast | Human Lung Macrophages | LPS | CCL3 | ~1-10 | [4] |

| Roflumilast | Human Lung Macrophages | LPS | CCL4 | ~1-10 | [4] |

| Roflumilast N-oxide | Human Lung Macrophages | LPS | TNF-α | 0.8 | [4] |

| Tanimilast | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS | TNF-α | Sub-nanomolar | [5] |

| Tanimilast | Human CD4+ T cells | TCR stimulation | IFN-γ | Sub-nanomolar | [5] |

| Tanimilast | Human Alveolar Macrophages (from COPD patients) | LPS | TNF-α | 0.02 | [5] |

Note: IC50 is the half-maximal inhibitory concentration. EC50 is the half-maximal effective concentration. These values are highly dependent on the specific experimental conditions.

Experimental Protocols

The following are generalized protocols for common cell culture experiments involving PDE4 inhibitors. These should be adapted and optimized for the specific cell line and research question.

General Experimental Workflow

Protocol 1: Determination of IC50 for Cytokine Inhibition

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound for the inhibition of a specific cytokine (e.g., TNF-α) in response to a pro-inflammatory stimulus.

Materials:

-

Target cells (e.g., human monocytic cell line like THP-1, or primary macrophages)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

ELISA kit for the cytokine of interest

-

Plate reader

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere and stabilize overnight.

-